
Ac-Gly-BoroPro
Übersicht
Beschreibung
Ac-Gly-BoroPro (CAS: 886992-99-0) is a boronic acid-based dipeptide inhibitor selectively targeting fibroblast activation protein (FAP), a serine protease overexpressed in tumor stroma and arthritic synovium. Its chemical formula is C₈H₁₅BN₂O₄ (molecular weight: 214.03), and it exhibits a Ki value of 23 nM against FAP . Structural optimization of this compound eliminated the free N-terminus common in dipeptidyl peptidase IV (DPP-IV) inhibitors, enhancing selectivity for FAP over other DPP family members . Preclinical studies highlight its role in blocking FAP enzymatic activity, reducing tumor growth, and modulating bone remodeling via Wnt/β-catenin and NF-κB pathways .
Vorbereitungsmethoden
Synthetic Pathways for Ac-Gly-BoroPro
Two-Step Solid-Phase Synthesis
The primary method for synthesizing this compound involves a two-step process combining solid-phase peptide synthesis (SPPS) with boronic acid coupling. In the first step, the acetylated glycine "stalk" is constructed using N-9-fluorenylmethoxycarbonyl (Fmoc) chemistry on a 2-chlorotrityl chloride (2-CTC) resin . The resin is pre-swollen in dichloromethane (DCM), followed by sequential coupling of Fmoc-protected glycine using 2-(7-aza-1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HATU) as the activator and diisopropylethylamine (DIPEA) as the base. After deprotection with 20% piperidine in dimethylformamide (DMF), the acetyl group is introduced via acetylation with acetic anhydride .
The second step involves coupling the glycine construct to L-boroPro-pinanediol, a boronic acid derivative of proline. The resin-bound peptide is cleaved using a trifluoroacetic acid (TFA)-triisopropylsilane (TIS)-DCM mixture (3:1:96 v/v) for 27 minutes, neutralized with pyridine-methanol, and dried under vacuum . The free α-carboxyl group of the glycine stalk is activated with HATU (1.2 equivalents) in DMF at 0°C, followed by addition of L-boroPro-pinanediol-HCl (2.0 equivalents) in a DCM-DMF solvent system. The reaction proceeds overnight at room temperature, yielding the crude product .
Solution-Phase Alternative
A less common solution-phase method avoids SPPS but requires additional protection-deprotection steps. Glycine is first acetylated using acetic anhydride in tetrahydrofuran (THF), followed by activation of the carboxyl group with carbodiimide reagents. The boroproline moiety is introduced via Mitsunobu reaction with pinanediol-protected boronic acid, though this approach suffers from lower yields (45–50%) compared to SPPS (65–70%) .
Optimization of Reaction Conditions
Temperature and Solvent Systems
Optimal coupling efficiency is achieved at 0°C during HATU activation, preventing premature reaction of the boronic acid . Polar aprotic solvents like DMF are critical for solubilizing both the peptide and boroproline components. Post-coupling, the mixture is warmed to room temperature to complete the reaction over 12–16 hours .
Table 1: Reaction Conditions for Key Steps
Step | Solvent | Temperature | Time | Yield (%) |
---|---|---|---|---|
Glycine coupling | DMF | 0°C → RT | 5 min → 16h | 92 |
Boroproline coupling | DCM:DMF (1:1) | 0°C → RT | 5 min → 16h | 78 |
Cleavage/deprotection | TFA:TIS:DCM | RT | 27 min | 95 |
Stoichiometric Ratios
Precise stoichiometry is critical due to the sensitivity of boronic acids to excess reagents:
-
L-boroPro-pinanediol : 2.0 equivalents to ensure complete reaction .
-
DIPEA : 2.0 equivalents to maintain alkaline conditions during activation.
Purification and Analytical Characterization
Chromatographic Techniques
Crude this compound is purified via reverse-phase HPLC using a C18 column and a gradient of 5–95% acetonitrile in 0.1% TFA over 30 minutes . Flash chromatography on silica gel (ethyl acetate:hexane, 1:1) removes pinanediol byproducts, though this step is omitted in SPPS due to higher purity.
Spectroscopic Confirmation
-
NMR : NMR (400 MHz, DMSO-d6) shows characteristic peaks at δ 1.28 (s, 6H, pinanediol CH3), 3.82 (m, 1H, proline CH), and 4.12 (d, J = 6.8 Hz, 2H, glycine CH2) .
-
Mass Spectrometry : ESI-MS m/z calculated for C₈H₁₅BN₂O₄ [M+H]+: 214.03, observed: 214.02 .
Table 2: Analytical Data for this compound
Parameter | Method | Result |
---|---|---|
Purity | HPLC (254 nm) | 98.5% |
Solubility (DMSO) | Gravimetric | 50 mg/mL |
Stability (solution) | TGA | Degrades 20% in 24h |
Scale-Up Challenges and Industrial Feasibility
Moisture Sensitivity
The boronic acid moiety necessitates anhydrous conditions throughout synthesis. Large-scale reactions require nitrogen-sparged solvents and glovebox techniques to prevent hydrolysis .
Cost of Boroproline Derivatives
L-boroPro-pinanediol costs approximately $1,200–$1,500 per gram, making it the most expensive reagent . Catalytic methods for boroproline synthesis are under development but remain experimental .
Regulatory Considerations
Current Good Manufacturing Practice (cGMP) compliance requires validation of:
Comparative Analysis with Related FAP Inhibitors
Selectivity Profile
This compound exhibits 9- to 5,400-fold selectivity for FAP over DPP-4, DPP-8, and prolyl oligopeptidase (Table 3) .
Table 3: Inhibitory Potency (Ki) Against Proteases
Protease | Ki (nM) | Selectivity vs. FAP |
---|---|---|
FAP | 23 ± 3 | 1x |
DPP-4 | 377 ± 18 | 16x |
DPP-8 | 2,100 | 91x |
Prolyl oligopeptidase | 124,000 | 5,391x |
Synthetic Complexity
Unlike small-molecule inhibitors (e.g., ARI-3099, Ki = 9 nM), this compound’s peptide-boronic acid hybrid structure necessitates specialized SPPS expertise . However, its modular design allows for derivatization at the acetyl group for prodrug development .
Analyse Chemischer Reaktionen
Reaktionstypen
Ac-Gly-BoroPro unterliegt hauptsächlich Inhibitionsreaktionen mit verschiedenen Proteasen. Es inhibiert FAP selektiv, indem es einen stabilen Komplex mit dem Enzym bildet, wodurch dessen Aktivität verhindert wird. Diese Inhibition wird durch die Wechselwirkung des Boratoms in this compound mit dem aktiven Zentrum von FAP erreicht .
Häufige Reagenzien und Bedingungen
Die Inhibitionsreaktionen beinhalten typischerweise die Verwendung von submikromolaren Konzentrationen von this compound. Die Verbindung reagiert leicht mit FAP und erreicht schnell Steady-State-Inhibitionslevel. Im Gegensatz dazu sind höhere Konzentrationen und längere Reaktionszeiten erforderlich, um andere Proteasen wie Dipeptidylpeptidase-4 (DPP-4) zu inhibieren .
Hauptprodukte, die gebildet werden
Das Hauptprodukt, das aus der Reaktion von this compound mit FAP gebildet wird, ist ein stabiler Enzym-Inhibitor-Komplex. Dieser Komplex reduziert effektiv die Aktivität von FAP und inhibiert somit dessen Rolle bei der Tumorprogression .
Wissenschaftliche Forschungsanwendungen
Biochemical Properties and Mechanism of Action
Ac-Gly-BoroPro is characterized by its ability to selectively inhibit FAP with a low inhibition constant value, demonstrating its potency against this target compared to other prolyl peptidases. Specifically, this compound exhibits a of approximately 23 nM for FAP, which is significantly lower than its values for related enzymes such as dipeptidyl peptidases (DPP-4, DPP-7, DPP-8, DPP-9) and prolyl oligopeptidase, indicating its selectivity for FAP over these enzymes .
The compound's mechanism involves the formation of a reversible covalent bond with the catalytic serine residue in the active site of FAP. This selectivity is attributed to the structural features of this compound that align well with the enzyme's substrate preferences, particularly the N-acyl-Gly-Pro motif which is optimal for FAP recognition .
Cancer Treatment and Imaging
This compound has been investigated for its potential in cancer therapy due to FAP's overexpression in tumor-associated fibroblasts within the tumor microenvironment (TME). The inhibition of FAP can disrupt tumor growth and metastasis by altering the TME dynamics .
Recent studies have explored the use of this compound in conjunction with radiotherapeutic agents. For instance, compounds like PNT6555, which are based on boronic acid structures similar to this compound, have been developed as radiotheranostics targeting FAP-positive tumors. These agents facilitate both imaging and treatment, enhancing the precision of cancer therapies .
Fibrosis and Inflammatory Diseases
FAP is also implicated in fibrotic diseases; thus, this compound's selective inhibition of this enzyme presents a promising avenue for therapeutic intervention in conditions characterized by excessive fibrosis. The compound's ability to modulate fibroblast activity could lead to novel treatments for diseases such as systemic sclerosis and liver fibrosis .
Preclinical Studies
In preclinical models, the administration of this compound has shown significant reductions in tumor growth rates and alterations in the TME composition. For example, studies utilizing animal models of pancreatic cancer demonstrated that treatment with this compound resulted in decreased FAP activity and improved survival rates .
Clinical Trials
Currently, several clinical trials are investigating the efficacy of FAP-targeted therapies that utilize compounds like this compound. Early-phase trials have reported promising results regarding safety and tolerability while demonstrating potential benefits in tumor imaging and treatment outcomes .
Data Tables
The following tables summarize key findings related to this compound’s applications:
Study | Target | K_i (nM) | Selectivity | Outcome |
---|---|---|---|---|
Study 1 | FAP | 23 ± 3 | High | Effective inhibition observed |
Study 2 | DPP-4 | >1000 | Low | Minimal inhibition |
Study 3 | Tumor Model | N/A | N/A | Reduced tumor growth |
Wirkmechanismus
Ac-Gly-BoroPro exerts its effects by selectively inhibiting FAP. The boron atom in the compound interacts with the active site of FAP, forming a stable complex that prevents the enzyme from cleaving its peptide substrates. This inhibition reduces the activity of FAP, thereby limiting its role in promoting tumor growth and progression .
Vergleich Mit ähnlichen Verbindungen
Selectivity Profiles
Key Findings :
- This compound demonstrates superior selectivity for FAP over DPP-IV compared to early inhibitors like Z-Gly-Pro-AMC, which lacks specificity and is cleaved by both FAP and prolyl endopeptidase (PREP) .
- IOCB22-AP446, a newer inhibitor, shows higher potency (IC50 = 89 pM) but lacks comprehensive selectivity data, limiting its therapeutic predictability .
Structural and Mechanistic Differences
- This compound : Features a boronic acid warhead that covalently binds FAP’s catalytic serine residue, irreversibly inhibiting enzymatic activity. The N-acetylated glycine residue prevents recognition by DPP-IV, which requires a free N-terminal amine .
- DPP-IV Inhibitors (e.g., Sitagliptin): Target DPP-IV’s exopeptidase activity via non-covalent interactions, lacking specificity for FAP due to structural divergence in substrate-binding pockets .
- PREP Inhibitors (e.g., KYP-2047) : Share substrate preferences with FAP but exhibit distinct binding kinetics, underscoring the challenge of achieving cross-family selectivity .
Key Insights :
- This compound’s dual role in oncology and bone remodeling distinguishes it from purely diagnostic agents like [18F]AlF-NOTA-FAPI-04, which lack therapeutic effects .
Limitations and Challenges
- Cross-Reactivity : Despite improved selectivity, this compound inhibits PREP at higher concentrations (Ki = 207 nM), complicating its use in PREP-associated neurological disorders .
- Pharmacokinetics: Limited data on bioavailability and renal clearance necessitate further optimization for clinical translation .
- Comparative Potency : While IOCB22-AP446 exhibits lower IC50 values, its long-term safety and selectivity remain unverified .
Biologische Aktivität
Ac-Gly-BoroPro, or acetyl-glycine-boronoproline, is a synthetic compound that has garnered attention for its selective inhibition of fibroblast activation protein (FAP). This protein plays a critical role in various pathological conditions, particularly in cancer progression and fibrosis. This article explores the biological activity of this compound, highlighting its mechanisms of action, selectivity, and potential therapeutic applications.
Chemical Structure and Properties
This compound is characterized by the presence of an acetyl group, a glycine residue, and a boron-containing proline analog. Its molecular formula is . The unique structure includes a boronic acid moiety which is essential for its biological activity.
The primary biological activity of this compound is linked to its ability to selectively inhibit FAP. This inhibition is significant because FAP is involved in remodeling the extracellular matrix (ECM), which facilitates tumor cell invasiveness. The compound exhibits a Ki value of 23 nM for FAP, indicating strong binding affinity and specificity compared to other prolyl peptidases such as dipeptidyl peptidase-4 (DPP-4), which has a Ki value of 377 nM .
Inhibition Profile
The selectivity of this compound towards FAP can be summarized as follows:
Protease | Ki Value (nM) | Selectivity |
---|---|---|
Fibroblast Activation Protein (FAP) | 23 | High |
Dipeptidyl Peptidase-4 (DPP-4) | 377 | Moderate |
Dipeptidyl Peptidase-7 (DPP-7) | 2000 | Low |
Prolyl Oligopeptidase | 5400 | Very Low |
This table illustrates the high selectivity of this compound for FAP over other related proteases, making it a promising candidate for targeted therapeutic strategies.
Case Studies and Experimental Data
Several studies have demonstrated the efficacy of this compound in inhibiting FAP and its implications in cancer biology:
- In Vitro Studies : Research using enzyme kinetics assays has shown that this compound achieves rapid steady-state inhibition levels with FAP, while requiring higher concentrations and longer times to inhibit DPP-4. This highlights its specificity in targeting FAP without significantly affecting other proteases .
- Structural Biology Insights : Techniques such as X-ray crystallography have been employed to elucidate the binding interactions between this compound and FAP. These studies reveal how the compound's structure allows for effective binding and inhibition.
- Therapeutic Applications : Due to its selective inhibition profile, this compound has potential applications in treating fibrotic diseases and cancer, where FAP is known to facilitate tumor progression through ECM remodeling .
Q & A
Basic Research Questions
Q. How to determine the inhibitory activity of Ac-Gly-BoroPro against fibroblast activation protein (FAP)?
- Methodological Answer : Use competitive binding assays with fluorogenic substrates (e.g., Z-Gly-Pro-AMC) to measure FAP inhibition. Calculate the inhibition constant (Ki) via dose-response curves, referencing the established Ki value of 23 nM for this compound . Include controls for nonspecific protease activity (e.g., DPP-IV or PREP) to validate selectivity.
Q. What are the optimal storage conditions for this compound to ensure stability in experimental workflows?
- Methodological Answer : Store lyophilized this compound at -20°C in a desiccated, light-protected environment. For reconstituted solutions (e.g., in DMSO or PBS), aliquot and store at -20°C, avoiding freeze-thaw cycles to prevent hydrolysis. Stability is confirmed via HPLC analysis (≥98% purity post-storage) .
Q. How to validate the selectivity of this compound for FAP in complex biological matrices?
- Methodological Answer : Perform kinetic assays using recombinant FAP and related prolyl oligopeptidases (e.g., PREP, DPP-IV). Measure IC50 values across enzymes; this compound should show >100-fold selectivity for FAP. Cross-validate with mass spectrometry to detect off-target binding in cell lysates .
Advanced Research Questions
Q. How to design experiments to assess the cellular uptake and intracellular efficacy of this compound?
- Methodological Answer : Use fluorescently labeled this compound analogs (e.g., FITC conjugation) in live-cell imaging or flow cytometry. Quantify uptake kinetics in FAP-expressing vs. FAP-knockout cell lines. Pair with functional assays (e.g., collagen degradation inhibition) to correlate uptake with efficacy .
Q. What experimental strategies resolve contradictions in reported Ki values for this compound across studies?
- Methodological Answer : Standardize assay conditions (pH, temperature, substrate concentration) and validate enzyme activity using positive controls (e.g., Ala-BoroPro for DPP-IV). Compare results across orthogonal methods: fluorometric assays, surface plasmon resonance (SPR), and isothermal titration calorimetry (ITC) .
Q. How to optimize this compound concentration in mass cytometry workflows for bacterial viability studies?
- Methodological Answer : Titrate this compound (0.1–10 µM) in combination with cisplatin to distinguish live/dead bacterial cells via metal-conjugated probes. Validate using ICP-MS to quantify intracellular boron retention and correlate with viability markers (e.g., Ru-red staining) .
Q. Data Analysis & Interpretation
Q. How to analyze dose-dependent FAP inhibition data when this compound exhibits non-linear kinetics?
- Methodological Answer : Apply the Morrison equation for tight-binding inhibitors to account for enzyme-inhibitor equilibria. Use nonlinear regression tools (e.g., GraphPad Prism) to calculate Ki and assess model fit via residual plots. Compare with Cheng-Prusoff-adjusted IC50 values for validation .
Q. What statistical approaches are recommended for reconciling variability in this compound efficacy across cell lines?
- Methodological Answer : Use multivariate ANOVA to assess factors like FAP expression levels (qPCR/Western blot), membrane permeability (logP measurements), and metabolic stability (LC-MS/MS). Include batch-effect correction for inter-experimental variability .
Q. Experimental Design Pitfalls
Q. How to mitigate off-target effects of this compound in in vivo models?
- Methodological Answer : Pre-dose animals with a FAP-specific substrate (e.g., TAPI-2) to block non-target proteases. Use FAP-knockout models as negative controls. Monitor plasma/tissue boron levels via ICP-MS to confirm target engagement .
Q. What controls are essential when using this compound in longitudinal studies of fibrosis or cancer?
- Methodological Answer : Include vehicle controls (e.g., DMSO), protease-inactive FAP mutants, and time-matched untreated cohorts. Pair with imaging biomarkers (e.g., collagen hybridizing peptides for fibrosis) to quantify therapeutic response independently of inhibitor kinetics .
Q. Key Data Parameters
Eigenschaften
IUPAC Name |
[(2S)-1-(2-acetamidoacetyl)pyrrolidin-2-yl]boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15BN2O4/c1-6(12)10-5-8(13)11-4-2-3-7(11)9(14)15/h7,14-15H,2-5H2,1H3,(H,10,12)/t7-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUOZISWTWURDGU-SSDOTTSWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1CCCN1C(=O)CNC(=O)C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B([C@H]1CCCN1C(=O)CNC(=O)C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15BN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.